molecular formula C22H23N3O5S2 B11256964 (2E)-3-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide

Cat. No.: B11256964
M. Wt: 473.6 g/mol
InChI Key: QJOYZLYZBUSHIX-UXBLZVDNSA-N
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Description

(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzothiazole ring, a pyrrolidine sulfonyl group, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole ring using pyrrolidine sulfonyl chloride under basic conditions.

    Coupling with Dimethoxyphenyl Group: The final step involves the coupling of the sulfonylated benzothiazole with 3,4-dimethoxyphenylacetic acid or its derivatives under appropriate conditions to form the desired enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE is investigated for its therapeutic potential. It may be used in the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.6 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C22H23N3O5S2/c1-29-18-9-5-15(13-19(18)30-2)6-10-21(26)24-22-23-17-8-7-16(14-20(17)31-22)32(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26)/b10-6+

InChI Key

QJOYZLYZBUSHIX-UXBLZVDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OC

Origin of Product

United States

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